Cas no 2252451-78-6 (1-(3-ethoxy-5-fluorophenyl)ethan-1-amine)

1-(3-ethoxy-5-fluorophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2252451-78-6
- A1-34706
- 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine
- 1-(3-Ethoxy-5-fluorophenyl)ethanamine
- EN300-26980840
-
- MDL: MFCD32702905
- インチ: 1S/C10H14FNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3
- InChIKey: ZBICCIZHLQCGOR-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C(C)N)OCC
計算された属性
- せいみつぶんしりょう: 183.105942232g/mol
- どういたいしつりょう: 183.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26980840-10.0g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
Enamine | EN300-26980840-0.25g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 0.25g |
$683.0 | 2025-03-20 | |
Enamine | EN300-26980840-0.5g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 0.5g |
$713.0 | 2025-03-20 | |
Enamine | EN300-26980840-0.05g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 0.05g |
$624.0 | 2025-03-20 | |
Enamine | EN300-26980840-1.0g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-26980840-2.5g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
Enamine | EN300-26980840-0.1g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 0.1g |
$653.0 | 2025-03-20 | |
Enamine | EN300-26980840-1g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 1g |
$743.0 | 2023-09-11 | ||
Enamine | EN300-26980840-5g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 5g |
$2152.0 | 2023-09-11 | ||
Enamine | EN300-26980840-5.0g |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine |
2252451-78-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 |
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1-(3-ethoxy-5-fluorophenyl)ethan-1-amineに関する追加情報
Introduction to 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine (CAS No. 2252451-78-6)
1-(3-ethoxy-5-fluorophenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2252451-78-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amines and features a phenyl ring substituted with both ethoxy and fluorine groups, which contribute to its unique chemical properties and potential biological activities. The structural arrangement of these functional groups makes it a valuable scaffold for designing novel molecules with therapeutic applications.
The synthesis of 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine involves multi-step organic reactions, typically starting from commercially available precursors such as 3-bromo-5-fluorobenzene. The introduction of the ethoxy group at the 3-position and the amine functionality at the terminal carbon atom requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
One of the most compelling aspects of 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine is its potential as a building block for drug discovery. The presence of both electron-withdrawing (fluorine) and electron-donating (ethoxy) groups on the aromatic ring creates a delicate balance that can modulate the electronic properties of the molecule. This feature is particularly useful in designing molecules that interact with biological targets such as enzymes and receptors.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine fits well within this paradigm, offering a versatile platform for developing next-generation pharmaceuticals. Researchers have explored its derivatives as potential candidates for treating various diseases, including cancer, inflammation, and neurological disorders.
In the context of oncology research, 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine has been investigated for its ability to inhibit specific kinases involved in tumor growth and progression. Fluoro-substituted compounds are known to exhibit potent antitumor activity by interfering with key signaling pathways that drive cancer cell proliferation. Preclinical studies have demonstrated that certain analogs of this compound demonstrate promising efficacy in vitro and in vivo models, suggesting their therapeutic potential.
The pharmacological profile of 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine has also been studied in terms of its interaction with biological targets. Computational modeling techniques have been employed to predict how this molecule might bind to proteins such as transcription factors and growth factor receptors. These simulations have provided valuable insights into the structural requirements for optimizing drug-like properties, including solubility, permeability, and metabolic stability.
Another area where 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine has shown promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with a wide range of pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways, this compound could potentially alleviate symptoms associated with these conditions. Preliminary experiments have indicated that certain derivatives exhibit anti-inflammatory effects comparable to existing therapeutic agents.
The development of 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine as a drug candidate also involves rigorous safety assessments. Toxicological studies are conducted to evaluate its potential side effects and ensure that it meets regulatory standards for human use. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity assessments to determine its safety profile comprehensively.
The role of flurosubstituted compounds in modern medicine cannot be overstated. The unique electronic properties imparted by fluorine atoms can significantly influence the pharmacological activity of a molecule. In 1-(3-ethoxy-5-fluorophenyl)ethan-1amine, the fluorine atom at the 5-position enhances lipophilicity while maintaining metabolic stability, making it an attractive moiety for drug design.
Future research directions may focus on exploring novel synthetic routes to improve the accessibility of this compound and its derivatives. Additionally, advances in biocatalysis and green chemistry could provide sustainable methods for large-scale production without compromising purity or yield.
In conclusion, 1-(3-Ethoxy - 5 - fluorophenyl ) ethane - 1 - amine ( CAS No . 225245 - 17 - 8 ) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas . Its unique structural features make it an excellent candidate for further exploration as a lead compound or intermediate in drug development programs . As research continues , we can expect more insights into its full potential as a therapeutic agent . p >
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